Guanylurea

Descripción

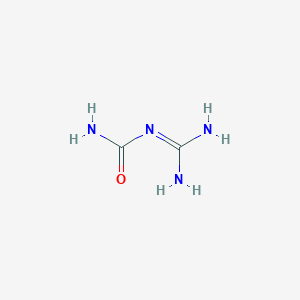

Structure

3D Structure

Propiedades

IUPAC Name |

diaminomethylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRWMERUQXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043811 | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-83-3 | |

| Record name | Guanylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Guanylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea, also known as dicyandiamidine or carbamoylguanidine, is a molecule of significant interest in pharmaceutical and environmental sciences. It is recognized as the principal metabolite of the widely prescribed antidiabetic drug, metformin (B114582), and is also a known impurity in the synthesis of related compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical relationships through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and environmental analysis.

Chemical Identity and Structure

This compound is a small organic molecule that incorporates both a urea (B33335) and a guanidine (B92328) functional group. Its structure is characterized by a central carbonyl group bonded to two amino groups, one of which is part of a guanidinium (B1211019) moiety.

Molecular Formula: C₂H₆N₄O[1]

Molecular Weight: 102.10 g/mol [1]

IUPAC Name: 1-carbamoylguanidine[1]

CAS Number: 141-83-3[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both biological and environmental systems. These properties influence its solubility, absorption, distribution, and potential for interaction with other molecules. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | Decomposes | |

| pKa (predicted) | 10.3 (strongest basic) | |

| Solubility in Water | Soluble | [1] |

| logP | -1.4 | [1] |

| Physical State | Solid, powder | |

| Appearance | White to off-white crystalline powder |

Table 1: Summary of Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are summarized below.

UV-Visible Spectroscopy

This compound exhibits UV absorbance that can be utilized for its detection and quantification, particularly in analytical methods like HPLC. The UV spectrum can aid in selecting an appropriate wavelength for analysis.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The spectrum of this compound hydrochloride shows characteristic bands for N-H, C=O, and C-N stretching and bending vibrations, which are influenced by extensive hydrogen bonding in the solid state.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The proton NMR spectrum of this compound sulfate (B86663) hydrate (B1144303) has been reported.[5] The ¹³C NMR spectrum of this compound sulfate in D₂O is also available.[6]

Experimental Protocols

This section outlines general methodologies for determining key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

Method: Capillary Melting Point Method

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

Determination of Aqueous Solubility

Method: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV, to ascertain its solubility.

Determination of pKa

Method: Potentiometric Titration

-

A standard solution of this compound is prepared in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.[7][8]

Chemical Relationships and Synthesis

This compound is chemically linked to both the widely used drug metformin and the industrial chemical dicyandiamide (B1669379). Understanding these relationships is crucial for drug metabolism studies and for controlling impurities in pharmaceutical manufacturing.

This compound as a Metabolite of Metformin

This compound is the primary metabolic degradation product of metformin.[2][9][10][11][12] This biotransformation is a key aspect of metformin's pharmacokinetics and is also relevant to its environmental fate, as both compounds are found in wastewater.[2][9][10][11][12][13]

Caption: Metabolic pathway of metformin to this compound.

Synthesis from Dicyandiamide

This compound can be synthesized from dicyandiamide through hydrolysis in the presence of an acid, such as sulfuric acid.[14] This synthetic route is important in the context of industrial chemistry and for understanding potential impurities in related manufacturing processes.

Caption: Synthesis of this compound from dicyandiamide.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in the pharmaceutical and environmental sciences. The presented data, experimental protocols, and illustrations of its chemical relationships offer a valuable resource for researchers and professionals. A thorough understanding of these fundamental properties is essential for advancing research in drug metabolism, analytical method development, and the environmental impact of pharmaceuticals.

References

- 1. This compound | C2H6N4O | CID 8859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Crystal structure and spectroscopic analyses of this compound hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. N-Guanylurea Sulfate | CAS Number 591-01-5 [klivon.com]

- 6. This compound SULFATE(591-01-5) 13C NMR spectrum [chemicalbook.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product this compound: Current state and future prospects for enhanced biodegradation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US2277823A - Preparation of guanyl urea - Google Patents [patents.google.com]

Synthesis of Guanylurea from Dicyandiamide and Nitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of guanylurea nitrate (B79036) from the readily available starting materials, dicyandiamide (B1669379) and nitric acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their biological activities. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual representations of the chemical pathway and experimental workflow to aid in the practical application of this synthesis.

Introduction

This compound, also known as dicyandiamidine, is a compound that serves as a precursor in the synthesis of various biologically active molecules. The direct synthesis from dicyandiamide (cyanoguanidine) via acid hydrolysis offers a straightforward and efficient route to obtain this valuable intermediate. The reaction involves the hydration of the nitrile group in dicyandiamide in the presence of a strong acid, such as nitric acid, to form the corresponding this compound salt, this compound nitrate. This guide focuses on the practical aspects of this synthesis, providing researchers with the necessary information for its successful implementation.

Reaction Pathway

The synthesis of this compound nitrate from dicyandiamide is an acid-catalyzed hydrolysis reaction. The overall transformation is depicted in the following signaling pathway diagram.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound nitrate. The primary protocol is based on a peer-reviewed method, followed by a summary of alternative reported conditions.

Primary Experimental Protocol for this compound Nitrate (GUN) Synthesis

This protocol is adapted from a reliable synthetic procedure for preparing this compound nitrate in high purity and yield.[1]

Materials:

-

Cyanoguanidine (Dicyandiamide)

-

65% Concentrated Nitric Acid

-

Deionized Water

-

Ether

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.001 g (59.47 mmol) of cyanoguanidine in 40 mL of water.

-

Acid Addition: While stirring the solution, add 11.351 g (119.02 mmol) of 65% concentrated nitric acid dropwise using a dropping funnel.

-

Reaction: Once the addition is complete, bring the reaction mixture to reflux and maintain stirring for 15 minutes.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature overnight. Crystals of this compound nitrate will form.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with ethanol and then with ether to remove any residual impurities and solvent.

-

Drying: Dry the purified product. The reported yield for this procedure is 82%.[1]

Alternative Synthesis Conditions

Several variations of this synthesis have been reported, primarily differing in reaction temperature and the concentration of nitric acid. These alternative conditions may be suitable for specific laboratory setups or scaling requirements.

-

Aqueous Slurry Method: this compound nitrate can be synthesized by reacting dicyandiamide with stoichiometric amounts of nitric acid in a heated aqueous slurry at approximately 60°C.[1]

-

Low Concentration Nitric Acid: The use of nitric acid at concentrations below 50% has been reported to rapidly and efficiently convert dicyandiamide to this compound nitrate, often with good yields.

-

Elevated Temperature Addition: Another approach involves heating a suspension of dicyandiamide in water to 80-90°C before the addition of concentrated nitric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound nitrate.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| Dicyandiamide | C₂H₄N₄ | 84.08 | 59.47 | 5.001 |

| Nitric Acid (65%) | HNO₃ | 63.01 | 119.02 | 11.351 |

| This compound Nitrate | C₂H₇N₅O₃ | 165.11 | - | 8.09 (Theoretical) |

Theoretical yield is calculated based on the limiting reactant (Dicyandiamide).

Table 2: Product Characterization Data[1]

| Analysis Method | Result |

| Yield | 82% |

| Elemental Analysis (Calcd/Found) | C: 14.54/14.54 %, H: 4.27/4.05 %, N: 42.42/42.33 % |

| ¹H NMR (DMSO-d₆, ppm) | δ = 7.10 (s, 2H, NH₂), 7.27 (s, 2H, NH₂), 8.87 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ = 155.56 (C=O), 159.33 (C=N) |

| IR (KBr, cm⁻¹) | ṽ = 3453 (s), 3401 (s), 3341 (s), 3245 (s), 1718 (s), 1685 (s), 1655 (s), 1588 (m), 1438 (m), 1384 (vs), 1324 (m), 1108 (w), 1024 (w), 932 (w), 827 (w), 780 (w), 714 (w) |

| Raman (cm⁻¹) | ṽ = 1047 (vs, ṽs NO₂), 932 (w), 719 (m, δas NO₂) |

| Mass Spectrometry (FAB⁺) | m/z = 103 [M-NO₃]⁺ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound nitrate as described in the primary experimental protocol.

Safety Considerations

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reflux: Ensure that the reflux apparatus is securely clamped and that the cooling water is flowing through the condenser before applying heat.

-

Exothermic Reaction: The addition of nitric acid can be exothermic. Slow, dropwise addition is recommended to control the reaction temperature.

This guide provides a comprehensive overview of the synthesis of this compound nitrate from dicyandiamide and nitric acid, intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The detailed protocols, quantitative data, and visual aids are designed to facilitate the practical application of this important chemical transformation.

References

Synthesis and Characterization of Novel Guanylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel guanylurea derivatives. This compound, a key metabolite of the widely prescribed antidiabetic drug metformin (B114582), and its derivatives are attracting increasing interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of various this compound-based compounds, presents their characterization data in a structured format, and visualizes a key metabolic pathway involving this compound.

Introduction to this compound Derivatives

This compound, also known as amidinourea, possesses a unique chemical scaffold combining the functionalities of both guanidine (B92328) and urea (B33335). This structure imparts the ability to form multiple hydrogen bonds, making it an attractive pharmacophore for interacting with biological targets. While this compound itself is primarily studied as a metabolite of metformin, its derivatives have been explored for a range of therapeutic applications, including antimicrobial and enzyme inhibitory activities. The development of novel synthetic methodologies and a thorough understanding of the structure-activity relationships of these derivatives are crucial for advancing their potential in drug discovery.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives can be achieved through various chemical strategies. Common approaches involve the reaction of guanidines with isocyanates or the modification of existing this compound scaffolds. Below are detailed experimental protocols for the synthesis of representative novel this compound derivatives.

General Synthesis of N-Carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide Derivatives

This class of compounds has been investigated for its potential as α-glycosidase and cholinesterase inhibitors.[1]

Experimental Protocol:

A solution of sulfaguanidine (B1682504) (1 mmol) in a suitable solvent such as anhydrous dimethylformamide (DMF) is prepared. To this solution, an equimolar amount of the corresponding aromatic isocyanate (e.g., 3,4-dichlorophenyl isocyanate) is added dropwise at room temperature with constant stirring. The reaction mixture is stirred for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivative.

Synthesis of Antimicrobial Poly(this compound)s

Poly(this compound)s represent a class of polymers with promising antimicrobial properties.[2] Their synthesis involves the polymerization of monomers containing the this compound moiety.

Experimental Protocol:

The synthesis of poly(this compound piperazine)s (PGU-Ps) can be achieved through step-growth polymerization. A diamine monomer, such as piperazine, is reacted with a guanylating agent in a suitable solvent. The reaction conditions, including temperature and monomer concentration, are optimized to control the molecular weight of the resulting polymer. The polymer is then isolated by precipitation in a non-solvent and purified by dialysis to remove unreacted monomers and low molecular weight oligomers. The final product is obtained after lyophilization.

Synthesis of N-Acyl Cyclic Urea Derivatives

N-acyl cyclic ureas are versatile intermediates in organic synthesis and can be considered structural analogs of this compound derivatives.

Experimental Protocol:

A series of novel N-acyl cyclic urea derivatives can be synthesized by reacting a cyclic urea, such as 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, with various acyl chlorides.[3] The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) in an anhydrous solvent like dichloromethane (B109758) (DCM) or DMF. The acyl chloride is added dropwise to the solution of the cyclic urea at 0 °C, and the reaction mixture is then stirred at room temperature until completion as monitored by TLC. The product is isolated by aqueous workup, followed by extraction with an organic solvent and purification by column chromatography.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the derivatives, including the position of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=N bonds.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

-

Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized crystalline compounds.

Data Presentation

The following tables summarize the characterization data for selected novel this compound and related derivatives.

Table 1: Characterization Data for N-Carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide Derivatives[1]

| Compound | Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 2e | 3-Cl | - | - | 7.20-7.85 (m, Ar-H), 8.80 (s, 1H, NH), 9.20 (s, 1H, NH), 10.50 (s, 2H, NH₂) | - |

| 2f | 3,4-diCl | - | - | 7.30-7.90 (m, Ar-H), 8.95 (s, 1H, NH), 9.35 (s, 1H, NH), 10.60 (s, 2H, NH₂) | - |

Note: Detailed spectral data was not fully available in the cited abstract.

Table 2: Characterization Data for N-Acyl Cyclic Urea Derivatives[3]

| Compound | Acyl Group | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |

| 3a | Benzoyl | 95 | 3.45-3.60 (m, 4H), 4.50 (s, 2H), 7.40-8.30 (m, 8H) | 43.1, 46.5, 124.0, 128.5, 129.8, 132.5, 137.9, 149.2, 150.1, 156.8, 171.2 | 329.0829 |

| 3e | Chloroacetyl | 86 | 3.50-3.65 (m, 4H), 4.30 (s, 2H), 4.60 (s, 2H), 7.40-8.30 (m, 3H) | 41.8, 43.5, 46.9, 124.1, 138.0, 149.3, 150.2, 156.9, 166.5 | 303.0492 |

Biological Significance and Signaling Pathways

This compound is a central molecule in the metabolic pathway of metformin. Understanding its formation and subsequent degradation is crucial for assessing the environmental impact and potential biological effects of metformin use.

Biodegradation Pathway of this compound

In wastewater treatment plants and aquatic environments, metformin is microbially transformed into this compound.[4] this compound was long considered a "dead-end" metabolite, but recent research has identified a complete biodegradation pathway in bacteria such as Pseudomonas mendocina.[4] This pathway involves a series of enzymatic steps that mineralize this compound to ammonia (B1221849) and carbon dioxide.

The key enzyme initiating this pathway is This compound hydrolase , which converts this compound to guanidine and ammonia.[4] Guanidine is then further metabolized. The elucidation of this pathway is significant for bioremediation strategies and for understanding the fate of metformin and its metabolites in the environment.

Caption: Biodegradation pathway of metformin to this compound and its subsequent mineralization.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel this compound derivatives follows a systematic process from initial synthesis to final biological evaluation.

Caption: General experimental workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the design and development of novel therapeutic agents. The synthetic routes outlined in this guide provide a foundation for accessing a variety of derivatives, and the detailed characterization techniques are essential for confirming their structures and purity. The elucidation of the this compound biodegradation pathway not only has important environmental implications but also highlights the enzymatic machinery that can recognize and process this unique chemical moiety. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in drug discovery and development.

References

- 1. Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Antimicrobial Poly(this compound)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Guanylurea Crystal Growth: Mechanisms and Influencing Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical aspects of guanylurea crystal growth. It delves into the core mechanisms that govern the formation of this compound crystals and explores the various factors that influence their size, shape, and quality. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the study and application of this compound and its derivatives.

Introduction to this compound and its Crystallization

This compound, also known as dicyandiamidine, is a molecule of significant interest due to its role as a metabolite of the widely used antidiabetic drug metformin, and its applications in synthetic chemistry and materials science.[1] The ability of the this compound molecule to form extensive hydrogen bonds makes it a valuable component in the field of crystal engineering, where it is used to design and synthesize crystalline materials with specific, desirable properties.[1] Understanding and controlling the crystallization of this compound and its salts is crucial for various applications, including the development of novel drug delivery systems, the synthesis of energetic materials, and the creation of new functional materials.

The crystallization of this compound is a complex process governed by the principles of nucleation and crystal growth. Nucleation is the initial step where molecules in a supersaturated solution arrange themselves into small, stable clusters or nuclei. These nuclei then serve as templates for subsequent growth, where more molecules from the solution deposit onto the crystal lattice, leading to an increase in crystal size. The kinetics of both nucleation and growth are highly sensitive to a range of experimental parameters.

Core Mechanisms of this compound Crystal Growth

The growth of this compound crystals from solution is primarily understood through the lens of classical crystallization theories, which involve the transport of growth units to the crystal surface and their subsequent incorporation into the crystal lattice. The specific mechanism by which growth occurs can significantly impact the final crystal morphology and quality.

2.1. Hydrogen Bonding and Crystal Packing

The crystal structure of this compound and its salts is heavily influenced by a dense network of hydrogen bonds.[2] In this compound hydrochloride, for instance, strong intra- and inter-molecular hydrogen bonding interactions between the amino groups of the guanidine (B92328) moiety and the carbonyl oxygen of the ureic group lead to a polymer-like structure.[2] This extensive hydrogen bonding plays a critical role in the stability of the crystal lattice and dictates the preferential directions of crystal growth. The planarity of the this compound cation and its ability to form multiple hydrogen bonds are key factors in the formation of well-ordered crystalline structures.

2.2. Nucleation and Growth Models

While specific studies detailing the nucleation and growth kinetics of pure this compound are limited, the growth of its salts and related organic molecules is often described by two primary models:

-

Two-Dimensional (2D) Nucleation: In this mechanism, growth occurs through the formation of 2D nuclei on the crystal surface. For a new layer to grow, a critical surface nucleus must first form, which then spreads across the face. This process is typically observed at high supersaturations.

-

Screw Dislocation Growth: This model, proposed by Frank, suggests that crystal growth can be sustained by the presence of screw dislocations on the crystal surface. The dislocation provides a continuous step for the addition of new growth units, allowing for growth to occur at much lower supersaturations than required for 2D nucleation.

The dominant growth mechanism for a particular this compound crystal will depend on factors such as the level of supersaturation, the presence of impurities, and the specific crystal face.

Key Factors Influencing this compound Crystal Growth

A multitude of factors can be manipulated to control the outcome of this compound crystallization. Understanding and carefully controlling these parameters is essential for obtaining crystals with the desired characteristics.

3.1. Solvent Effects

The choice of solvent is a critical factor that can profoundly influence the solubility of this compound and, consequently, its crystallization behavior. The interaction between the solvent and the different crystal faces can lead to significant changes in crystal habit.

-

Solubility: this compound and its salts exhibit varying solubility in different solvents. For instance, N-guanylurea dinitramide (GUDN) is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMA), and acetonitrile.[3][4] The solubility of this compound sulfate (B86663) in water is reported to be 50 g/L.[1] The solubility data for various this compound salts in different solvent systems are crucial for designing crystallization processes.

-

Crystal Morphology: The solvent can selectively adsorb to specific crystal faces, inhibiting their growth and leading to a change in the crystal's aspect ratio. For example, in the case of urea, a closely related compound, the use of different solvents can lead to either needle-like or more compact crystal morphologies.[5] Similar effects can be expected for this compound.

3.2. Temperature

Temperature plays a dual role in crystallization, affecting both the solubility of the compound and the kinetics of nucleation and growth.

-

Solubility and Supersaturation: The solubility of most this compound salts increases with temperature. This relationship is exploited in cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce supersaturation and subsequent crystallization. The temperature dependence of solubility for N-guanylurea dinitramide (GUDN) in DMA/water and DMSO/water mixtures has been studied, showing a positive correlation.[3]

-

Nucleation and Growth Rates: Higher temperatures generally lead to faster nucleation and growth rates due to increased molecular motion. However, excessively high temperatures can also lead to the formation of less stable polymorphs or smaller, less perfect crystals.

3.3. pH

The pH of the crystallization medium can have a significant impact on the crystal growth of this compound salts, particularly for those containing acidic or basic functional groups.

-

Solubility: The solubility of this compound hydrogen phosphite (B83602) (GUHP) in water has been shown to be influenced by the pH of the solution.[6]

-

Crystal Habit: The pH can affect the surface charge of the growing crystal, influencing the adsorption of ions and solvent molecules, and thereby altering the relative growth rates of different crystal faces. Studies on this compound hydrogen phosphite (GUHP) have shown that the pH of the solution affects the habit of the grown crystals.

3.4. Impurities and Additives

The presence of impurities or intentionally added substances can have a dramatic effect on the crystallization process.

-

Inhibition of Growth: Impurities can adsorb onto the crystal surface, blocking active growth sites and slowing down or even halting crystal growth. This can lead to changes in crystal morphology.

-

Polymorph Control: Additives can be used to selectively inhibit the nucleation and growth of undesired polymorphs, thereby promoting the formation of a specific crystalline form.

Quantitative Data on this compound Crystallization

A systematic presentation of quantitative data is essential for the design and optimization of crystallization processes. The following tables summarize key data for various this compound salts.

Table 1: Solubility of this compound and its Salts

| Compound | Solvent System | Temperature (°C) | Solubility | Reference |

| This compound Sulfate | Water | Not Specified | 50 g/L | [1] |

| N-Guanylurea Dinitramide (GUDN) | DMSO/Water mixtures | 20 - 70 | Varies with composition | [3] |

| N-Guanylurea Dinitramide (GUDN) | DMA/Water mixtures | 0 - 70 | Varies with composition | [3] |

| This compound | Water | 20 | 475.7 ± 4.9 mg/mL (pH 6.24) to 675.2 ± 5.0 mg/mL (pH 8.59) | [7] |

Table 2: Crystallographic Data for this compound Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| This compound Hydrochloride | C₂H₇ClN₄O·0.5H₂O | Monoclinic | P2₁/n | 11.411(2) | 10.393(2) | 11.201(2) | 91.31(2) | [2] |

| This compound Hydrogen Phosphite (GUHP) | C₂H₇N₄O·H₃PO₃ | Monoclinic | Cc | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving consistent results in crystal growth studies. The following sections provide generalized methodologies for the synthesis, crystallization, and characterization of this compound and its salts.

5.1. Synthesis of this compound Salts

A common route for the synthesis of this compound salts involves the hydrolysis of dicyandiamide (B1669379) in the presence of the corresponding acid.

-

Example: Synthesis of this compound Hydrochloride

-

Add hydrochloric acid (37%) to a stirred solution of 2-cyanoguanidine.

-

Allow the solution to cool slowly to precipitate the this compound hydrochloride.

-

Wash the resulting white powder with a suitable solvent like light petroleum.

-

Dry the product under vacuum at an elevated temperature (e.g., 70°C).

-

Recrystallize the product from a mixture of ethanol (B145695) and methanol (B129727) (1:1) to obtain pure crystals.

-

5.2. Crystal Growth Techniques

Several techniques can be employed to grow single crystals of this compound and its salts.

-

Slow Cooling Crystallization:

-

Prepare a saturated solution of the this compound compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling is a critical parameter that influences crystal size and quality.

-

Once crystals have formed, they can be isolated by filtration.

-

-

Solvent Evaporation:

-

Prepare a saturated or slightly undersaturated solution of the this compound compound in a volatile solvent at room temperature.

-

Leave the solution in a loosely covered container to allow for slow evaporation of the solvent.

-

As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.

-

5.3. Crystal Characterization

Once crystals are obtained, they need to be thoroughly characterized to determine their structure, morphology, and purity.

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the crystal structure, including unit cell parameters, space group, and atomic positions. Powder XRD can be used to identify the crystalline phase and assess purity.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and surface features of the crystals. It provides valuable information about the crystal habit and the presence of any surface defects.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and can provide insights into the hydrogen bonding network within the crystal.[8][9][10][11]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the crystals, including melting point, decomposition temperature, and the presence of any polymorphic transitions.[12][13][14][15][16]

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for this compound Salt Synthesis and Crystallization

Caption: A flowchart illustrating the key stages in the synthesis and crystallization of this compound salts.

Diagram 2: Factors Influencing this compound Crystal Growth

Caption: A diagram showing the key factors that influence the properties of this compound crystals.

Conclusion

The crystallization of this compound and its salts is a multifaceted process governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of the underlying crystal growth mechanisms and the influence of various experimental parameters is paramount for controlling the properties of the resulting crystals. This technical guide has provided a comprehensive overview of these aspects, from the fundamental role of hydrogen bonding to the practical details of experimental protocols and characterization techniques. By leveraging this knowledge, researchers and scientists can advance the application of this compound in diverse fields, including pharmaceuticals and materials science. Further research focusing on the in-situ monitoring of this compound crystal growth and computational modeling will undoubtedly provide deeper insights into the intricate mechanisms at play, enabling even finer control over the crystallization process.

References

- 1. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and spectroscopic analyses of this compound hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. jasco-global.com [jasco-global.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrogen Bonding Properties of Guanylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding properties of guanylurea, a molecule of interest in medicinal chemistry and materials science. This compound's rich hydrogen bonding capabilities, stemming from its multiple donor and acceptor sites, play a crucial role in its crystal packing, solubility, and interactions with biological targets. This document summarizes key quantitative data from crystallographic studies, details relevant experimental and computational protocols, and visualizes the workflows for characterizing these non-covalent interactions.

Core Concepts: Hydrogen Bonding in this compound

This compound possesses a unique combination of a urea (B33335) and a guanidinium (B1211019) group, making it a versatile hydrogen bond donor and acceptor. The protonated form, prevalent in many crystalline structures, offers a particularly rich network of interactions.

-

Hydrogen Bond Donors: The amino (-NH2) and imino (=NH) groups of the guanidinium moiety, as well as the amino group of the urea moiety, act as primary hydrogen bond donors.

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the urea group is the primary hydrogen bond acceptor. The nitrogen atoms of the guanidinium group can also act as acceptors, particularly in the neutral form.

These donor and acceptor sites lead to the formation of strong intra- and intermolecular hydrogen bonds, which dictate the supramolecular assembly of this compound in the solid state, often resulting in complex, polymer-like structures.[1][2]

Quantitative Analysis of Hydrogen Bonds in this compound Salts

Crystallographic studies of this compound salts provide precise geometric data on its hydrogen bonding patterns. The following tables summarize key hydrogen bond distances and angles from the crystal structures of this compound Hydrochloride and this compound Dipicrylamide.

Table 1: Hydrogen Bond Geometry in this compound Hydrochloride

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(1) | H(N1A) | O(1) | 0.88 | 2.13 | 2.992 | 167 |

| N(1) | H(N1B) | Cl(1) | 0.88 | 2.37 | 3.245 | 173 |

| N(2) | H(N2A) | Cl(1) | 0.88 | 2.45 | 3.321 | 172 |

| N(2) | H(N2B) | O(1) | 0.88 | 2.06 | 2.923 | 167 |

| N(3) | H(N3A) | Cl(2) | 0.88 | 2.33 | 3.201 | 172 |

| N(3) | H(N3B) | O(1W) | 0.88 | 1.95 | 2.818 | 169 |

| N(4) | H(N4A) | Cl(2) | 0.88 | 2.41 | 3.283 | 171 |

| N(4) | H(N4B) | O(1) | 0.88 | 2.09 | 2.954 | 168 |

Data extracted from the crystallographic information file of this compound Hydrochloride. Distances and angles are averaged for the two independent this compound cations in the asymmetric unit.

Table 2: Hydrogen Bond Geometry in this compound Dipicrylamide

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2 | H2A | O1 | 2.911(2) | 0.86(2) | 2.07(2) | 164(2) |

| N2 | H2B | O13 | 3.015(2) | 0.86(2) | 2.22(2) | 154(2) |

| N3 | H3A | O3 | 3.109(2) | 0.86(2) | 2.32(2) | 153(2) |

| N3 | H3B | O5 | 2.949(2) | 0.86(2) | 2.11(2) | 166(2) |

| N4 | H4A | O11 | 3.090(2) | 0.86(2) | 2.30(2) | 153(2) |

| N4 | H4B | O7 | 3.033(2) | 0.86(2) | 2.20(2) | 162(2) |

Data extracted from the publication on the crystal structure of this compound dipicrylamide.

Experimental Protocols for Characterizing Hydrogen Bonds

The characterization of hydrogen bonding in this compound relies on a combination of experimental techniques, primarily X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including the precise geometry of hydrogen bonds.

Methodology:

-

Crystal Growth:

-

Dissolve this compound salt (e.g., this compound hydrochloride) in a suitable solvent or solvent mixture (e.g., ethanol-methanol 1:1).[1]

-

Allow the solvent to evaporate slowly at room temperature.

-

Select a single crystal of suitable size and quality for diffraction analysis.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Collect diffraction data at a controlled temperature (e.g., 295 K).[1]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares methods.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, which are sensitive to hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (lower wavenumber) and broadening of the stretching frequency of the donor group (e.g., N-H).

Methodology:

-

Sample Preparation (Solid State):

-

Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Data Acquisition:

-

Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

-

-

Spectral Analysis:

-

Identify the characteristic vibrational bands of this compound, particularly the N-H stretching, C=O stretching, and N-H bending modes.

-

Compare the peak positions and shapes to those of a non-hydrogen-bonded reference (if available) or to theoretical calculations to infer the presence and strength of hydrogen bonds. For instance, in the solid state, strong intermolecular hydrogen bonding is indicated by a broad N-H stretching band at lower frequencies.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can provide valuable information about hydrogen bonding in solution. The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

The choice of solvent is critical as it can compete for hydrogen bonding.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Perform variable temperature NMR experiments. The chemical shift of protons involved in hydrogen bonding often shows a significant temperature dependence.

-

-

Spectral Analysis:

-

Identify the signals corresponding to the N-H protons.

-

A downfield shift of an N-H proton signal is indicative of its involvement in a hydrogen bond.

-

A smaller temperature coefficient (dδ/dT) for an N-H proton suggests a stronger, more stable hydrogen bond.

-

Computational Workflow for Hydrogen Bond Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the hydrogen bonding properties of this compound in detail, including the calculation of interaction energies which are not directly accessible by experimental methods.

Workflow:

-

Monomer and Dimer/Cluster Construction:

-

Build the 3D structure of the this compound monomer (both neutral and protonated forms).

-

Construct various possible hydrogen-bonded dimers and larger clusters, considering different donor-acceptor pairings.

-

-

Geometry Optimization:

-

Perform geometry optimization for the monomer and all constructed complexes using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE) for each complex using the supermolecular approach: ΔE = E_complex - ΣE_monomers

-

Correct for the Basis Set Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate interaction energy.

-

-

Vibrational Frequency Analysis:

-

Calculate the vibrational frequencies for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Analyze the shifts in the vibrational frequencies of the donor and acceptor groups upon hydrogen bond formation to compare with experimental FTIR data.

-

-

Topological Analysis (Atoms in Molecules - AIM):

-

Perform an AIM analysis on the electron density of the complexes to characterize the nature of the hydrogen bonds. The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms is a key indicator of a hydrogen bond.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational investigation of this compound's hydrogen bonding properties.

References

Guanylurea: A Promising Precursor for Graphitic Carbon Nitride Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, has garnered significant attention for its versatile applications in photocatalysis, sensing, and biomedicine. The synthesis of g-C₃N₄ is heavily reliant on the choice of nitrogen-rich precursors, which dictates the physicochemical properties and subsequent performance of the material. This technical guide focuses on guanylurea and its salts as emerging and effective precursors for the synthesis of g-C₃N₄. This document provides a comprehensive overview of the synthesis methodologies, thermal decomposition pathways, and key experimental protocols. Furthermore, it presents a comparative analysis of the material properties of g-C₃N₄ derived from related precursors and explores the potential, yet underexplored, applications in drug development.

Introduction to Graphitic Carbon Nitride and its Precursors

Graphitic carbon nitride (g-C₃N₄) is a two-dimensional polymeric material composed of carbon and nitrogen atoms, typically arranged in a tri-s-triazine (heptazine) or triazine-based framework. Its unique electronic band structure, characterized by a moderate bandgap of approximately 2.7 eV, allows for the absorption of visible light, making it a highly attractive candidate for photocatalytic applications.[1][2] Moreover, its excellent thermal and chemical stability, coupled with its non-toxic nature, has spurred research into its use in a wide array of fields.

The properties of g-C₃N₄, including its surface area, porosity, and electronic characteristics, are intimately linked to the precursor used in its synthesis.[3] Commonly employed precursors include melamine (B1676169), urea (B33335), dicyandiamide, and thiourea.[3][4] this compound and its salts, such as this compound dicyanamide (B8802431) and this compound nitrate, have emerged as promising alternatives. The presence of both carbonyl and guanidinium (B1211019) groups within the this compound structure offers a unique molecular backbone for the thermal condensation process leading to g-C₃N₄.

Synthesis of g-C₃N₄ from this compound Salts

The primary method for synthesizing g-C₃N₄ from this compound and its salts is through thermal condensation, also known as polycondensation. This process involves heating the precursor in a controlled atmosphere to induce a series of chemical reactions that result in the formation of the extended g-C₃N₄ network.

Thermal Decomposition Pathway

The thermal decomposition of this compound salts into g-C₃N₄ is understood to proceed through a multi-step process involving key intermediates.[5] While the exact reaction mechanism can be complex and dependent on the specific salt and reaction conditions, a generally accepted pathway involves the initial decomposition of the this compound salt to form melamine. As the temperature increases, melamine further condenses to form more complex structures like melem, which then polymerize to form the final graphitic carbon nitride sheets.[5]

Experimental Protocols

While specific protocols for this compound are not abundant in literature, a general procedure can be adapted from the well-established synthesis using urea. The following is a representative protocol for the synthesis of g-C₃N₄ from a this compound salt.

Materials and Equipment

-

This compound salt (e.g., this compound nitrate, this compound phosphate)

-

Ceramic crucible with a lid

-

Muffle furnace with temperature control

-

Mortar and pestle

-

Deionized water and ethanol (B145695) for washing

Synthesis Procedure

-

Preparation: Place a specific quantity (e.g., 5-10 g) of the this compound salt into a ceramic crucible. Loosely cover the crucible with its lid to create a semi-closed system. This allows for the slow escape of gaseous byproducts while maintaining a self-generated atmosphere that can facilitate the reaction.

-

Thermal Treatment: Place the crucible in a muffle furnace. Heat the furnace to a target temperature between 550 °C and 650 °C at a controlled ramp rate (e.g., 2-5 °C/min).[6][7]

-

Calcination: Hold the target temperature for a period of 2 to 4 hours to ensure complete polymerization.[6][7]

-

Cooling: After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

-

Post-synthesis Processing: The resulting product, typically a yellow agglomerate, is then collected and ground into a fine powder using a mortar and pestle. To remove any residual impurities, the powder can be washed with deionized water and ethanol several times, followed by drying in an oven at approximately 60-80 °C.

Physicochemical Properties of g-C₃N₄

The properties of g-C₃N₄ are highly dependent on the precursor and synthesis conditions. While specific quantitative data for g-C₃N₄ derived from this compound is scarce in the literature, we can infer its expected properties by comparing it with g-C₃N₄ synthesized from other common nitrogen-rich precursors.

| Property | g-C₃N₄ from Urea | g-C₃N₄ from Melamine | g-C₃N₄ from Dicyandiamide | Expected Range for this compound-derived g-C₃N₄ |

| Specific Surface Area (m²/g) | 10 - 110[1] | 8 - 20[1] | 9 - 25[8] | Likely in the range of 10 - 120 m²/g |

| Bandgap (eV) | 2.7 - 2.8[9] | ~2.7[2] | ~2.7[2] | ~2.7 eV |

| Pore Volume (cm³/g) | 0.1 - 0.7[1] | ~0.1[1] | 0.1 - 0.3[8] | 0.1 - 0.8 cm³/g |

| Photocatalytic Activity | High[1] | Moderate[1] | Moderate[1] | Expected to be high |

Note: The values presented are ranges reported in the literature and can vary significantly based on the specific synthesis conditions.

Potential Applications in Drug Development

While the direct application of this compound-derived g-C₃N₄ in drug development is a nascent field with limited specific research, the broader family of g-C₃N₄ materials has shown significant promise in various biomedical applications. These provide a strong rationale for investigating this compound-derived g-C₃N₄ for similar purposes.

Drug Delivery

The layered structure and high surface area of g-C₃N₄ make it a suitable candidate for drug delivery systems. The surface of g-C₃N₄ can be functionalized to attach drug molecules, and its biocompatibility is a key advantage. The porous nature of g-C₃N₄ synthesized from precursors like urea suggests that this compound-derived g-C₃N₄ could also possess a high drug-loading capacity.

Bioimaging

Graphitic carbon nitride exhibits intrinsic fluorescence, which can be utilized for bioimaging applications. The ability to visualize the location and distribution of g-C₃N₄-based nanocarriers within biological systems is crucial for understanding their therapeutic efficacy and pharmacokinetics.

Photodynamic Therapy (PDT)

As a semiconductor, g-C₃N₄ can generate reactive oxygen species (ROS) upon photoexcitation. This property can be harnessed for photodynamic therapy, a non-invasive cancer treatment modality where a photosensitizer (in this case, g-C₃N₄) is activated by light to produce cytotoxic ROS that can kill cancer cells.

Conclusion and Future Outlook

This compound and its salts are viable and promising precursors for the synthesis of graphitic carbon nitride. The thermal condensation of these precursors leads to the formation of g-C₃N₄ with properties that are expected to be comparable to or potentially superior to those derived from more common precursors like urea and melamine. While direct quantitative data and detailed experimental protocols for this compound-derived g-C₃N₄ are still emerging, the foundational knowledge from related precursors provides a strong basis for future research.

The potential applications of this compound-derived g-C₃N₄ in drug development are particularly compelling. Further investigation into the precise control of synthesis parameters to tailor the material's properties for specific biomedical applications is warranted. As research in this area progresses, this compound-derived g-C₃N₄ may prove to be a valuable addition to the toolkit of materials scientists and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Different Precursors on Properties and Photocatalytic Activity of g-C3N4 Synthesized via Thermal Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Literature Review on Graphitic Carbon Nitride (g-C3N4) as Photocatalyst for the Remediation of Water Polluted with Contaminants of Emerging Concern[v1] | Preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Boosting the Photoreactivity of g-C3N4 towards CO2 Reduction by Polymerization of Dicyandiamide in Ammonium Chloride [mdpi.com]

- 9. researchgate.net [researchgate.net]

Investigating the Thermal Decomposition Pathway of Guanylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea, a known metabolite of the widely used antidiabetic drug metformin, is a compound of increasing interest in pharmaceutical and environmental sciences. Understanding its thermal stability and decomposition pathway is crucial for the development of robust analytical methods, for assessing its fate in thermal treatment processes, and for ensuring the stability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the probable thermal decomposition pathway of this compound, based on the known thermal behavior of related compounds such as urea (B33335) and guanidine (B92328) derivatives. It outlines detailed experimental protocols for investigating this pathway using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, also known as dicyandiamidine, is the primary transformation product of metformin. While its biological and environmental fate has been the subject of numerous studies, its behavior under thermal stress is less well-documented. The thermal decomposition of a compound provides critical information about its stability, the energy changes associated with its breakdown, and the identity of its degradation products. Such data are invaluable for predicting the compound's behavior in various processing and environmental conditions.

Due to a lack of direct experimental data on the thermal decomposition of pure this compound, this guide proposes a plausible decomposition pathway by drawing parallels with the well-understood thermal degradation of urea and guanidinium (B1211019) salts.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is likely to be a multi-step process involving intramolecular rearrangement, elimination, and condensation reactions. Based on the thermal chemistry of urea and guanidine, a probable pathway is proposed below. This pathway suggests the initial decomposition of this compound into ammonia (B1221849) and cyanuric acid, followed by further decomposition and condensation reactions at higher temperatures, potentially leading to the formation of melamine (B1676169) and other stable nitrogen-containing heterocycles.

The proposed primary decomposition reaction is:

3 C₂H₆N₄O → 2 NH₃ + 2 C₃H₃N₃O₃ (Cyanuric Acid) + ... (other products)

At higher temperatures, further reactions are expected, including the potential formation of melamine (C₃H₆N₆) through reactions involving cyanuric acid and ammonia.

Below is a visualization of the proposed decomposition pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound based on the proposed pathway. These values are illustrative and should be confirmed by experimental analysis.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Technique |

| Step 1: Initial Decomposition | 200 - 300 | ~30-40% | TGA |

| Step 2: Condensation/Further Decomposition | 300 - 500 | ~40-50% | TGA |

| Melting/Decomposition | 190 - 220 | - | DSC |

| Exothermic Condensation | 350 - 450 | - | DSC |

Experimental Protocols

To experimentally validate the proposed thermal decomposition pathway and quantify the associated thermal events, a combination of analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and the mass loss at each stage.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert crucible (e.g., alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition reactions (exothermic or endothermic).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition or crystallization events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of pure this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set to key temperatures identified from TGA (e.g., 300 °C and 500 °C) to analyze the products of each decomposition step.

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Column: A suitable capillary column for separating polar nitrogen-containing compounds (e.g., a wax or a mid-polarity column).

-

Oven Program: A temperature gradient appropriate for separating the expected decomposition products (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).

-

MS Detector: Scan range of m/z 10-500.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library of known compounds (e.g., NIST).

Below is a diagram illustrating the general experimental workflow for these analyses.

Conclusion

This technical guide provides a framework for investigating the thermal decomposition pathway of this compound. While direct experimental data remains scarce, the proposed pathway, based on the well-established thermal behavior of urea and guanidine derivatives, offers a scientifically sound starting point for further research. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear methodology for researchers to validate this proposed pathway and to generate the much-needed empirical data. A thorough understanding of the thermal properties of this compound will undoubtedly contribute to advancements in pharmaceutical development, environmental science, and materials science.

Microbial Degradation of Guanylurea: A Technical Guide to Environmental Pathways and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea, a primary and persistent environmental metabolite of the widely prescribed antidiabetic drug metformin (B114582), has become a significant water contaminant. Historically considered a "dead-end" product, recent research has illuminated the microbial pathways responsible for its complete degradation. This technical guide provides an in-depth overview of the microbial degradation of this compound, focusing on the core metabolic pathways, the enzymes involved, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers in environmental science, microbiology, and pharmacology engaged in the study of pharmaceutical metabolites in the environment.

Introduction

The increasing global prevalence of type 2 diabetes has led to the widespread use of metformin, resulting in its constant release into wastewater systems. While metformin itself can be partially degraded by microorganisms, its primary metabolite, this compound, is often more persistent and accumulates in aquatic environments.[1][2][3] Understanding the microbial mechanisms that can lead to the complete mineralization of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental fate of this emerging contaminant. This guide details the key microbial players and the biochemical pathways that break down this resilient molecule.

The Core Microbial Degradation Pathway of this compound

The most well-characterized pathway for the complete microbial degradation of this compound has been elucidated in Pseudomonas mendocina strain GU, which utilizes this compound as its sole nitrogen source.[4][5][6] This pathway involves a series of enzymatic steps that convert this compound into ammonia (B1221849) and carbon dioxide, effectively mineralizing the compound.[4][5]

The degradation proceeds as follows:

-

Hydrolysis of this compound: The initial and rate-limiting step is the hydrolysis of this compound to guanidine (B92328) and ammonia, catalyzed by the enzyme This compound hydrolase (GuuH) .[4][6]

-

Carboxylation of Guanidine: Guanidine is then carboxylated to form carboxyguanidine by guanidine carboxylase .[7]

-

Deamination of Carboxyguanidine: Carboxyguanidine deiminase (CgdAB) subsequently deaminates carboxyguanidine to produce allophanate (B1242929).[7]

-

Hydrolysis of Allophanate: Finally, allophanate hydrolase (AtzF) hydrolyzes allophanate into ammonia and carbon dioxide, completing the mineralization process.[4][7]

This metabolic sequence ensures that all four nitrogen atoms in the this compound molecule are released as ammonia, which can then be assimilated by the microorganisms.[4][6]

Caption: The microbial degradation pathway of this compound in Pseudomonas mendocina GU.

Key Enzymes in this compound Degradation

The enzymatic machinery responsible for this compound breakdown is central to the bioremediation potential of microorganisms. The primary enzyme, this compound hydrolase, belongs to the isochorismatase-like hydrolase (IHL) protein family.[4][8]

This compound Hydrolase (GuuH)

This compound hydrolase is a novel enzyme identified in Pseudomonas mendocina that initiates the degradation cascade.[3][6] It exhibits specificity for this compound, with very low activity towards structurally similar compounds like biuret.[3]

Quantitative Data on this compound Degradation

The efficiency of microbial degradation of this compound can be quantified through various parameters, including enzyme kinetics and degradation rates in different environmental matrices.

Table 1: Enzyme Kinetic Parameters for this compound Hydrolase

| Enzyme Source | Specific Activity (μmol/min per mg) | Apparent kcat (s⁻¹) | Reference |

| Pseudomonas mendocina MET | 11 | 4.4 | [3] |

Table 2: this compound Degradation Endpoints in Soil Microcosms

| Parameter | Time (days) | Reference |

| DT50 (50% dissipation time) | 0.9 - 4 | [9] |

| DT90 (90% dissipation time) | 44 - 137 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound microbial degradation.

Enrichment and Isolation of this compound-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole nitrogen source from an environmental sample, such as activated sludge.[1]

Objective: To isolate pure cultures of this compound-degrading microorganisms.

Materials:

-

Activated sludge sample

-

Minimal salt medium (see composition below)

-

This compound solution (sterile)

-

Sodium acetate (B1210297) and sodium citrate (B86180) (sterile)

-

Luria-Bertani (LB) agar (B569324) plates

-

Shaking incubator (30°C)

-

Sterile glassware and consumables

Minimal Salt Medium Composition (per liter):

-

5.45 g K₂HPO₄

-

0.2 g MgSO₄·7H₂O

-

0.1 g NaCl

-

1.5 g Sodium acetate (20 mM)

-

20 mM Sodium citrate

Procedure:

-

Enrichment: In a sterile flask, combine 50 ml of minimal salt medium with 1 g of activated sludge.

-

Add sterile this compound to a final concentration of 1 mM as the sole nitrogen source.

-

Incubate the enrichment culture at 30°C with shaking at 200-225 rpm.

-

Subculturing: Every 7 days, transfer a 10-fold dilution of the culture into a fresh flask of the same medium. Repeat this step for several cycles to enrich for this compound-degrading organisms.

-

Isolation: After significant enrichment (indicated by turbidity), perform serial dilutions of the culture and plate onto minimal salt medium agar plates containing 1 mM this compound.

-

Incubate the plates at 30°C until colonies appear.

-

Purification: Pick individual colonies and streak them onto LB agar plates to obtain pure cultures.

-